SGC-UBD253 vs. SGC-UBD253N: The 380-Fold Difference in Potency That Defines a Valid Negative Control
SGC-UBD253 demonstrates a 380-fold higher binding affinity for the HDAC6-UBD compared to its closely related, methylated derivative SGC-UBD253N. The target compound binds with a KD of 84 nM (SPR), while the negative control SGC-UBD253N has a KD of 32 µM (SPR) [1]. This profound difference is essential for experimental validation; the use of SGC-UBD253N in parallel assays allows researchers to confidently attribute any observed phenotype to the on-target antagonism of the HDAC6-UBD by SGC-UBD253, ruling out off-target effects. In a cellular context, this potency differential translates to functional antagonism: SGC-UBD253 effectively inhibits the HDAC6-ISG15 interaction with an EC50 of 1.9 µM in a nanoBRET assay, an effect not seen with the negative control [2].
| Evidence Dimension | Binding Affinity (KD) |
|---|---|
| Target Compound Data | 84 nM |
| Comparator Or Baseline | SGC-UBD253N: 32 µM (32,000 nM) |
| Quantified Difference | 380-fold weaker binding for the comparator |
| Conditions | Surface Plasmon Resonance (SPR) assay using purified HDAC6-UBD protein |
Why This Matters
The availability of a well-characterized, inactive negative control is non-negotiable for rigorous target validation and ensures that any observed biological effects are due to UBD antagonism, not compound toxicity or off-target binding.
- [1] Harding, R. J.; et al. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6. J. Med. Chem. 2023, 66 (15), 10273-10288. View Source
- [2] The Structural Genomics Consortium (SGC). SGC-UBD253 Chemical Probe Overview. Available online: https://www.thesgc.org/chemical-probes/sgc-ubd253 (accessed 2024). View Source
